![molecular formula C14H12N2O2S2 B5524422 2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine
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Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from basic thiophene and pyrimidine precursors. For instance, the synthesis of pyrimidine derivatives can involve reactions such as condensation, alkylation, and cyclization, providing a pathway that may be analogous to or provide insights into the synthesis of the compound (Uchida et al., 1998).
Molecular Structure Analysis
The molecular structure of "2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine" likely features significant interactions between the benzothiophene and pyrimidine units. Crystallographic studies, akin to those conducted on similar compounds, provide invaluable data on the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and reactivity (Ji, 2006).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, such as the thioether linkage between the benzothiophene and pyrimidine rings. This linkage may undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, affecting the compound's chemical properties and its potential utility in synthetic chemistry. Studies on similar compounds provide insights into these reactions and their mechanisms (Elmuradov et al., 2011).
Scientific Research Applications
Aldose Reductase Inhibitors
Compounds with a benzothiophene moiety have been explored for their potential as aldose reductase inhibitors, a key target for managing complications of diabetes. For example, a study on substituted 2,4-dioxo-thienopyrimidin-1-acetic acids demonstrated significant in vitro aldose reductase inhibitory activity, suggesting a potential route for therapeutic application in diabetic complications (K. Ogawva et al., 1993).
Antitumor Activity
Derivatives of pyrimidine, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown significant activity against certain types of cancer, indicating their potential as antitumor agents (E. Grivsky et al., 1980).
Anti-HIV-1 Activity
Pyrimidine derivatives have also been studied for their anti-HIV properties. New derivatives were synthesized and demonstrated virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, showcasing a potential pathway for developing new antiviral drugs (M. Novikov et al., 2004).
Antimicrobial and Antifungal Activities
The synthesis of new pyrimidine derivatives has led to compounds with significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For instance, certain newly synthesized pyrimidine derivatives exhibited promising activities against Gram-positive and Gram-negative bacteria as well as pathogenic fungi (Z. Khan et al., 2015).
Antioxidant Properties
Research into the pharmacological properties of pyrimidine derivatives includes their potential antioxidant activity. Compounds synthesized in this class have been evaluated for their ability to scavenge free radicals, indicating a role in mitigating oxidative stress-related diseases (Ashok Kumar et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9-7-10(2)16-14(15-9)19-12-8-20(17,18)13-6-4-3-5-11(12)13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDWATLKCSGCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CS(=O)(=O)C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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